molecular formula C24H20ClN3O2 B10861884 3-(5-chloro-1H-indol-4-yl)-5-(1H-indol-4-yl)-4-propan-2-yl-1H-pyrrole-2-carboxylic acid

3-(5-chloro-1H-indol-4-yl)-5-(1H-indol-4-yl)-4-propan-2-yl-1H-pyrrole-2-carboxylic acid

Cat. No.: B10861884
M. Wt: 417.9 g/mol
InChI Key: IUEFQUANJWCUNT-UHFFFAOYSA-N
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Description

RB-3 is a compound known for its role as an inhibitor of Polycomb Repressive Complex 1 (PRC1). It binds to the RING1B-BMI1 complex with a dissociation constant of 2.8 micromolar. This compound has shown significant potential in promoting differentiation in leukemia cell lines and primary acute myeloid leukemia samples by reducing the overall ubiquitination of histone H2A .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RB-3 involves a series of chemical reactions that lead to the formation of its molecular structure, which is represented by the formula C24H20ClN3O2. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the formation of key intermediates and their subsequent reactions to form the final product .

Industrial Production Methods

Industrial production of RB-3 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This process would include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize by-products. The final product would undergo rigorous purification processes, such as recrystallization or chromatography, to ensure its suitability for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

RB-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RB-3 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

RB-3 has a wide range of scientific research applications, including:

Mechanism of Action

RB-3 exerts its effects by binding to the RING1B-BMI1 complex, a key component of PRC1. This binding inhibits the interaction of PRC1 with nucleosomes, leading to a reduction in the ubiquitination of histone H2A. The inhibition of histone ubiquitination promotes the differentiation of leukemia cells by altering the expression of genes involved in cell differentiation and proliferation .

Comparison with Similar Compounds

RB-3 is unique in its specific inhibition of the RING1B-BMI1 complex within PRC1. Similar compounds include other PRC1 inhibitors and histone deubiquitinase inhibitors. RB-3 stands out due to its high specificity and potency in reducing histone H2A ubiquitination and promoting leukemia cell differentiation .

List of Similar Compounds

    PRC1 Inhibitors: Compounds that inhibit other components of PRC1.

    Histone Deubiquitinase Inhibitors: Compounds that inhibit enzymes responsible for removing ubiquitin from histones.

RB-3’s unique mechanism of action and high specificity make it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

3-(5-chloro-1H-indol-4-yl)-5-(1H-indol-4-yl)-4-propan-2-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C24H20ClN3O2/c1-12(2)19-21(20-15-9-11-27-18(15)7-6-16(20)25)23(24(29)30)28-22(19)14-4-3-5-17-13(14)8-10-26-17/h3-12,26-28H,1-2H3,(H,29,30)

InChI Key

IUEFQUANJWCUNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NC(=C1C2=C(C=CC3=C2C=CN3)Cl)C(=O)O)C4=C5C=CNC5=CC=C4

Origin of Product

United States

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